Core Scaffold Identity: Regioisomeric Differentiation from [1,3]Oxazolo[3,2-a]benzimidazole
The target compound is the [1,2]oxazolo[2,3-a] regioisomer (benzo[4,5]imidazo[1,2-b]isoxazole), which is structurally distinct from the [1,3]oxazolo[3,2-a] regioisomer (benzo[4,5]imidazo[2,1-b]oxazole, CAS 55209-86-4) [1]. This difference in ring fusion geometry alters the electronic distribution and hydrogen-bonding capacity across the scaffold, as confirmed by computed InChI Key differentiation [1]. Generic procurement of 'oxazolobenzimidazole' without CAS-level verification risks delivery of the incorrect isomer .
| Evidence Dimension | Regioisomeric structural identity |
|---|---|
| Target Compound Data | [1,2]oxazolo[2,3-a]benzimidazole; InChI Key: CNKLEFLZUBEUBP-UHFFFAOYSA-N |
| Comparator Or Baseline | [1,3]oxazolo[3,2-a]benzimidazole; InChI Key: distinct |
| Quantified Difference | Different ring fusion patterns; distinct InChI Keys |
| Conditions | Chemical structure identity verification via CAS number and InChI Key |
Why This Matters
Incorrect regioisomer selection invalidates SAR-based design and can lead to failed experimental outcomes.
- [1] PubChem. [1,2]Oxazolo[2,3-a]benzimidazole. Compound Summary. Computed InChI Key: CNKLEFLZUBEUBP-UHFFFAOYSA-N. View Source
